7-Bromo-4-chloro-6-methylquinoline is a significant derivative of quinoline, characterized by its molecular formula and a molecular weight of 256.53 g/mol. This compound features a bromine atom at the seventh position, a chlorine atom at the fourth position, and a methyl group at the sixth position of the quinoline ring. Its structural uniqueness contributes to its diverse applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
7-Bromo-4-chloro-6-methylquinoline is classified as a halogenated heterocyclic compound. It is primarily sourced from synthetic routes involving halogenation processes of quinoline derivatives. The compound is recognized for its potential biological activities, making it a subject of interest in pharmaceutical research and development.
The synthesis of 7-Bromo-4-chloro-6-methylquinoline typically involves halogenation reactions. A common method includes:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while minimizing environmental impact .
7-Bromo-4-chloro-6-methylquinoline undergoes several types of chemical reactions:
These reactions expand the utility of 7-Bromo-4-chloro-6-methylquinoline in synthesizing more complex organic molecules.
The mechanism of action for 7-Bromo-4-chloro-6-methylquinoline involves its interaction with various biological targets:
The pharmacokinetic properties suggest reasonable bioavailability due to its molecular weight and lipophilicity (LogP approximately 4.01) .
The physical properties of 7-Bromo-4-chloro-6-methylquinoline include:
Chemical properties include:
7-Bromo-4-chloro-6-methylquinoline has several notable applications:
Halogen atoms (Br, Cl, F) play strategic roles in optimizing drug-like properties when incorporated into quinoline scaffolds. Bromine and chlorine enhance lipophilicity, influencing membrane permeability and pharmacokinetic profiles. Additionally, their electron-withdrawing effects modulate the electron density of the quinoline ring, thereby altering binding interactions with target proteins. The substantial size of bromine facilitates specific van der Waals contacts within hydrophobic binding pockets inaccessible to smaller halogens [4].
Table 1: Biological Activities of Representative Halogenated Quinolines
Compound | Substitution Pattern | Reported Biological Activity | Key Mechanism/Target |
---|---|---|---|
Chloroquine | 7-Chloro | Antimalarial | Heme polymerization inhibition |
Pelitinib (FDA-approved) | 4-Anilino-7-substituent | Anticancer (EGFR inhibitor) | Tyrosine kinase inhibition |
7-Bromo-4-chloro-6-methylquinoline | 4-Cl,6-CH₃,7-Br | Anticancer lead (NCI screening) | Topoisomerase inhibition (predicted) |
BBO000607 | 4-Cl,6-CH₃,7-Br | Chemical building block | N/A |
EVT-2889903 | 4-Br,6-CH₃,7-Cl | Research compound | N/A |
Halogen substituents at the 6- and 7-positions of the quinoline ring are strategically significant. Position C7 is electronically favorable for electrophilic substitution, while substitution at C6 enhances steric influence near the hydrogen-bond-accepting nitrogen atom. The synergistic effect of bromine at C7 and chlorine at C4, as seen in 7-bromo-4-chloro-6-methylquinoline (CAS: 1189105-59-6), creates a unique electronic profile. The methyl group at C6 further modulates steric bulk and lipophilicity (log P estimated ~3.5), contributing to enhanced membrane penetration critical for intracellular targets like topoisomerases or kinases [1] [4].
7-Bromo-4-chloro-6-methylquinoline (molecular formula C₁₀H₇BrClN, MW 256.53 g/mol) exemplifies structure-driven optimization in heterocyclic drug design. Its distinct substitution pattern offers three key advantages:
Synthetic Versatility: The chlorine at C4 is highly amenable to nucleophilic displacement reactions, allowing derivatization with amines, hydrazines, or alkoxides to generate diverse libraries. For instance, hydrazine substitution yields hydrazone precursors active against the NCI-60 cancer cell panel [4]. The bromine at C7 facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid diversification into complex biaryl or alkynyl derivatives for structure-activity relationship (SAR) studies [6] [8].
Bioisosteric Potential: The methyl group at C6 serves as a bioisostere for larger alkyl or aryl groups. Computational analyses suggest this methyl group enhances binding through hydrophobic interactions without introducing excessive steric bulk that could disrupt planarity required for DNA intercalation—a mechanism reported for 2,4,6-trisubstituted quinolines [4].
Targeted Biological Profiling: Derivatives based on this core demonstrate significant anticancer activity. In NCI-60 screening, quinoline hydrazones derived from 7-bromo-4-chloro-6-methylquinoline exhibited pronounced growth inhibition (up to 90% at 10 µM) against leukemia (SR), non-small cell lung cancer (HOP-92), and melanoma (LOX IMVI) cell lines [4]. Molecular docking studies indicate potential topoisomerase I/II inhibition through intercalation and stabilization of the DNA-enzyme complex, supported by hydrogen bonding with Arg364 and hydrophobic contacts with the pyrimidine-pyridone pocket [4].
Table 2: Synthetic Accessibility and Reactivity of 7-Bromo-4-chloro-6-methylquinoline
Position | Substituent | Reactivity | Common Transformations | Medicinal Chemistry Application |
---|---|---|---|---|
C4 | Chlorine | Nucleophilic substitution | Amines, Hydrazines, Alkoxides | Introduction of amino groups for DNA binding |
C6 | Methyl | Oxidation, Radical halogenation | –CH₂OH, –CHO, –CH₂NH₂ | Functional handles for prodrug design |
C7 | Bromine | Metal-catalyzed cross-coupling | Suzuki (Boronates), Sonogashira (Alkynes) | Generation of biaryl motifs for kinase SAR |
The structural framework of 7-bromo-4-chloro-6-methylquinoline aligns with emerging trends in heterocyclic anticancer agents. Approximately 65% of FDA-approved anticancer drugs (2010–2015) contain nitrogen heterocycles, with quinolines representing a significant subclass due to their target versatility . This compound’s halogen-rich structure enhances binding entropy through the "halogen bond donor" effect, where the σ-hole on bromine/chlorine forms favorable interactions with carbonyl oxygens or electron-rich aromatic residues in target proteins—a feature increasingly exploited in rational drug design [3] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: